![molecular formula C27H17ClF6N2Pd B12886511 [1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is a complex organometallic compound that has garnered significant interest in the field of catalysis. This compound features a palladium center coordinated to a bis(imino)acenaphthene ligand, with additional chloro and methyl groups. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable catalyst in various organic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium typically involves the following steps:
Ligand Synthesis: The bis(imino)acenaphthene ligand is synthesized by reacting acenaphthenequinone with 3-(trifluoromethyl)aniline under acidic conditions to form the imine bonds.
Complex Formation: The synthesized ligand is then reacted with a palladium precursor, such as palladium(II) chloride, in the presence of a base like potassium carbonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Final Complexation: The resulting intermediate is treated with methylating agents, such as methyl iodide, to introduce the methyl group, forming the final (methyl)palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction involves the reductive elimination of organic groups from the palladium center, regenerating the palladium(II) species.
Substitution: The chloro and methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidative Addition: Organic halides (e.g., aryl bromides) and bases (e.g., potassium carbonate) in solvents like dichloromethane.
Reductive Elimination: Heating the reaction mixture or using reducing agents like hydrazine.
Substitution: Ligand exchange reactions using phosphines or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidative addition with aryl bromides can lead to the formation of aryl-palladium complexes, which can further undergo cross-coupling reactions to form biaryl compounds.
科学的研究の応用
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex drug molecules.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
作用機序
The mechanism of action of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, the palladium(IV) intermediate undergoes transmetalation with an organoboron or organostannane reagent.
Reductive Elimination: The final step involves reductive elimination, releasing the product and regenerating the palladium(II) catalyst.
類似化合物との比較
Similar Compounds
- 1,2-Bis[[3,5-bis(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(phenyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(ethyl)palladium
Uniqueness
The unique feature of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is the presence of the trifluoromethyl groups, which enhance its stability and reactivity. This makes it a more efficient catalyst compared to similar compounds without these groups. Additionally, the specific combination of chloro and methyl ligands provides distinct reactivity patterns, making it suitable for a broader range of catalytic applications.
特性
分子式 |
C27H17ClF6N2Pd |
|---|---|
分子量 |
625.3 g/mol |
IUPAC名 |
1-N,2-N-bis[3-(trifluoromethyl)phenyl]acenaphthylene-1,2-diimine;carbanide;chloropalladium(1+) |
InChI |
InChI=1S/C26H14F6N2.CH3.ClH.Pd/c27-25(28,29)16-7-3-9-18(13-16)33-23-20-11-1-5-15-6-2-12-21(22(15)20)24(23)34-19-10-4-8-17(14-19)26(30,31)32;;;/h1-14H;1H3;1H;/q;-1;;+2/p-1 |
InChIキー |
OOEXTHBZVVSGPE-UHFFFAOYSA-M |
正規SMILES |
[CH3-].C1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=NC5=CC=CC(=C5)C(F)(F)F)C3=CC=C2.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


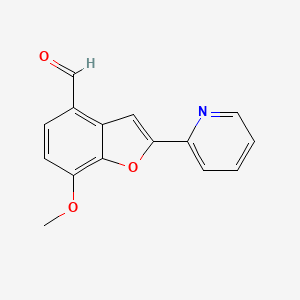
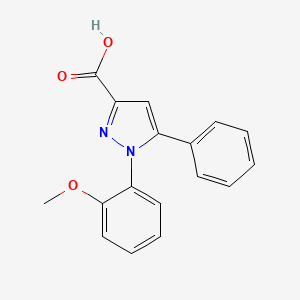




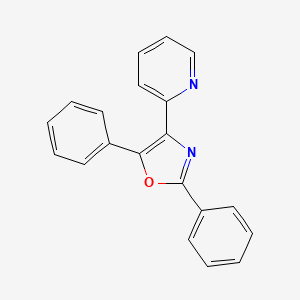

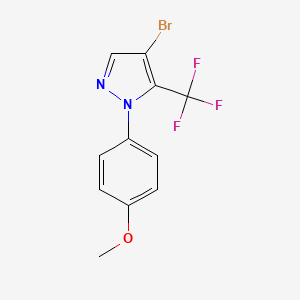


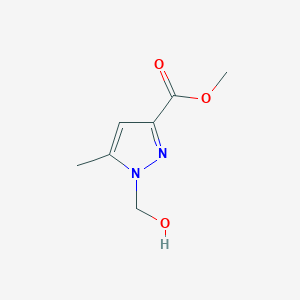
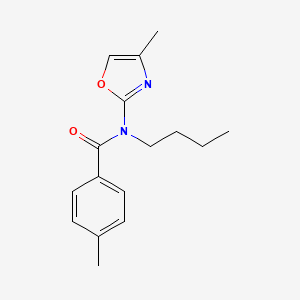
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
